molecular formula C13H11N3OS2 B11150853 N-(1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

N-(1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11150853
M. Wt: 289.4 g/mol
InChI Key: PMMJNMRUUKMDBJ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is an organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide typically involves the reaction of 2-aminobenzothiazole with 2-methyl-4-thiazolylacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: N-(1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Thiazole Derivatives: Compounds such as 2-methylthiazole and 4-methylthiazole.

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is unique due to its specific combination of benzothiazole and thiazole moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H11N3OS2

Molecular Weight

289.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C13H11N3OS2/c1-8-14-9(7-18-8)6-12(17)16-13-15-10-4-2-3-5-11(10)19-13/h2-5,7H,6H2,1H3,(H,15,16,17)

InChI Key

PMMJNMRUUKMDBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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